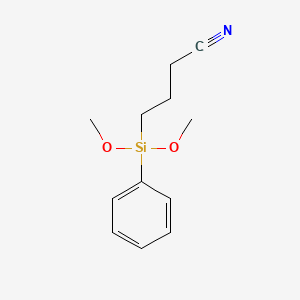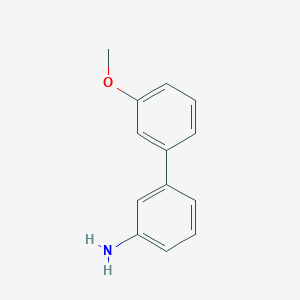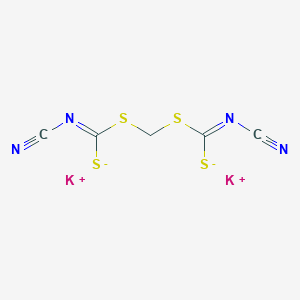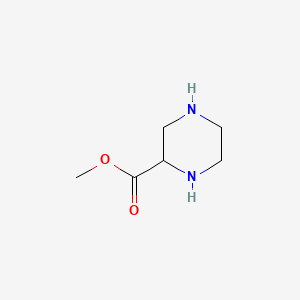
1-甲基-4-硝基苯并咪唑
描述
1-Methyl-4-nitrobenzimidazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-nitrobenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-nitrobenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
放射增敏剂
1-甲基-4-硝基苯并咪唑已被用作癌症治疗中的放射增敏剂。放射增敏剂是使肿瘤细胞对放射治疗更敏感的化合物。 该化合物中的硝基可以在辐射存在的情况下与 DNA 相互作用,导致 DNA 损伤增加,从而提高放射治疗的疗效 .
麻醉剂
苯并咪唑衍生物已在麻醉剂中得到应用。 它们与生物膜和受体相互作用的能力可以诱导暂时性感觉或意识丧失,这在各种手术过程中非常有用 .
抗癌药物
包括 1-甲基-4-硝基苯并咪唑在内的苯并咪唑化合物已被研究用于其作为抗癌剂的潜在用途。 它们可以干扰癌细胞的复制并诱导凋亡,凋亡是阻止癌细胞生长的关键程序性细胞死亡 .
农业化学品
在农业中,1-甲基-4-硝基苯并咪唑衍生物可以用作杀虫剂、除草剂和植物生长调节剂。 它们的化学结构使它们能够干扰害虫和杂草的生命周期,或调节作物的生长以提高产量 .
合成辅助剂
苯并三唑是一种相关化合物,以其作为合成辅助剂的作用而闻名。 这表明 1-甲基-4-硝基苯并咪唑也可以用于激活分子,使其在合成化学中进行多种转化,并且可以在反应序列结束时轻松去除 .
药理学研究
苯并咪唑衍生物在药理学研究中具有重要意义,因为它们与天然存在的生物分子的结构相似。 它们已被用于开发具有广谱药理学特性的新药,从抗菌作用到治疗更致命的疾病 .
作用机制
Benzimidazoles have been found to interact with various targets, including enzymes and proteins, leading to a wide range of therapeutic uses such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
The mode of action of benzimidazoles often involves their interaction with the eukaryotic cytoskeletal protein, tubulin . This interaction can result in changes in cell structure and function, affecting various biochemical pathways.
The pharmacokinetics of benzimidazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific compound and its chemical structure. These properties can significantly impact the bioavailability of the compound .
The result of the action of benzimidazoles can include molecular and cellular effects such as inhibition of cell division, disruption of cellular structures, and induction of cell death .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of benzimidazoles .
生化分析
Biochemical Properties
1-Methyl-4-nitrobenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases . The nitro group in 1-Methyl-4-nitrobenzimidazole can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to enzyme inhibition or activation . Additionally, this compound can form coordination complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
1-Methyl-4-nitrobenzimidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of stress response pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins . Furthermore, 1-Methyl-4-nitrobenzimidazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-4-nitrobenzimidazole involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions . The nitro group can undergo reduction to form reactive intermediates that covalently modify biomolecules, leading to enzyme inhibition or activation . Additionally, 1-Methyl-4-nitrobenzimidazole can interfere with gene expression by binding to transcription factors and other regulatory proteins, thereby affecting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-nitrobenzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-4-nitrobenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained oxidative stress and chronic enzyme inhibition .
Dosage Effects in Animal Models
The effects of 1-Methyl-4-nitrobenzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while toxic effects occur at higher concentrations .
Metabolic Pathways
1-Methyl-4-nitrobenzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that catalyze its biotransformation into various metabolites . The nitro group can be reduced to form amino derivatives, which can further undergo conjugation reactions to form glucuronides or sulfates . These metabolic transformations can affect the compound’s activity and toxicity, as well as its elimination from the body .
Transport and Distribution
The transport and distribution of 1-Methyl-4-nitrobenzimidazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as the nucleus or mitochondria . This localization can influence the compound’s activity and its interactions with cellular targets .
Subcellular Localization
1-Methyl-4-nitrobenzimidazole exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through specific targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and nuclear proteins . Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect mitochondrial function and energy production .
属性
IUPAC Name |
1-methyl-4-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLMKPLHWAENSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363566 | |
| Record name | 1-Methyl-4-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31493-66-0 | |
| Record name | 1-Methyl-4-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method for synthesizing 1-Methyl-4-nitrobenzimidazole?
A1: A recent study describes a simple and efficient method for synthesizing 1-Methyl-4-nitrobenzimidazole. The process involves the methylation of 4-nitrobenzoselenadiazole using dimethylsulphate. This reaction yields 1-N-methyl-4-nitrobenzoselenadiazolium methylsulphate, which upon alkaline ring-opening, produces 1-Methyl-4-nitrobenzimidazole in a high yield of 90%. [] This compound can also be synthesized by the monomethylation of 3-nitro-1,2-phenylenediamine. This multi-step procedure involves tosylation, methylation, and detosylation. []
Q2: Were there any challenges encountered during the synthesis of 1-Methyl-4-nitrobenzimidazole?
A2: While the synthesis of 1-Methyl-4-nitrobenzimidazole from 4-nitrobenzoselenadiazole proved successful, attempts to synthesize the analogous 1-methyl-5-nitrobenzimidazole from 5-nitrobenzoselenadiazole were met with challenges. Specifically, the methylation of 5-nitrobenzoselenadiazole followed by alkaline ring-opening resulted in an inseparable mixture of methylated products. [] This suggests that the position of the nitro group on the benzoselenadiazole ring significantly influences the selectivity of the methylation reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



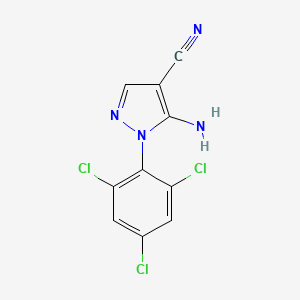

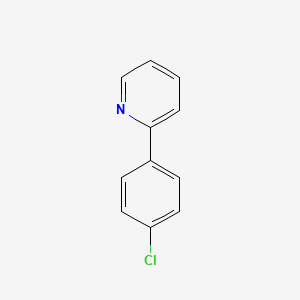
![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)
